molecular formula C8H5Cl3F2O B1410625 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride CAS No. 1807184-86-6

2,5-Dichloro-3-(difluoromethoxy)benzyl chloride

Cat. No.: B1410625
CAS No.: 1807184-86-6
M. Wt: 261.5 g/mol
InChI Key: PWTLQMYWJFJBBN-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(difluoromethoxy)benzyl chloride is an organic compound characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a benzyl chloride moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride typically involves the chlorination of 2,5-dichloro-3-(difluoromethoxy)benzyl alcohol. The reaction is carried out under controlled conditions using thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale chlorination reactions, often in continuous flow reactors to maintain consistent quality and efficiency .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

2,5-dichloro-1-(chloromethyl)-3-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3F2O/c9-3-4-1-5(10)2-6(7(4)11)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTLQMYWJFJBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCl)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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